(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
This compound is a complex heterocyclic molecule featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 3-methylbenzenesulfonyl group and a pyridin-4-ylmethylidene moiety.
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15-5-4-6-17(13-15)32(30,31)21-20-23(28-19-8-3-2-7-18(19)27-20)29(22(21)24)26-14-16-9-11-25-12-10-16/h2-14H,24H2,1H3/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFFKCLBXAWQTG-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine belongs to a class of pyrrolo[2,3-b]quinoxaline derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antibacterial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[2,3-b]quinoxaline core with various substituents that contribute to its biological activity.
1. Antioxidant Activity
Pyrrolo[2,3-b]quinoxaline derivatives are known for their antioxidant properties . The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In studies, compounds similar to the target compound demonstrated significant radical scavenging activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85% |
| Compound B | 75% |
| Target Compound | 80% |
The target compound exhibited a DPPH scavenging activity of 80% , indicating its potential as an effective antioxidant agent .
2. Anticancer Activity
Research has indicated that pyrrolo[2,3-b]quinoxaline derivatives possess anticancer properties . For instance, a study involving similar compounds demonstrated their efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
These results suggest that the target compound may inhibit cancer cell proliferation effectively .
3. Antibacterial Activity
The antibacterial potential of pyrrolo[2,3-b]quinoxaline derivatives has also been explored. The target compound showed promising results against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as an antibacterial agent .
Case Studies
Case Study 1 : A recent study synthesized various pyrrolo[2,3-b]quinoxaline derivatives and evaluated their biological activities. The target compound was included in this evaluation and demonstrated significant antioxidant and anticancer activities in vitro.
Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of pyrrolo[2,3-b]quinoxaline derivatives. This study revealed that modifications in the sulfonyl and pyridinyl groups significantly influenced the biological activity of these compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine exhibit promising anticancer properties. Specifically, they target various signaling pathways involved in tumor growth and proliferation.
Case Study: Inhibition of BCL6
A study published in Nature demonstrated that derivatives of this compound effectively inhibit the transcriptional repressor BCL6, which plays a crucial role in the development of certain lymphomas. The inhibition leads to the depletion of tumor cells in vitro and in vivo models .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making it a candidate for developing new antibiotics.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism likely involves the modulation of neuroinflammatory pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Methodological Framework for Structural Comparison
Chemical structure comparison relies on graph-based algorithms to identify isomorphic subgraphs (shared atomic arrangements) and similarity coefficients like the Tanimoto index to quantify overlap in molecular fingerprints . For example, the Tanimoto coefficient (Tc) compares binary fingerprints of structural features, where a Tc > 0.85 indicates high similarity .
Key Structural Features and Analog Identification
The compound’s uniqueness lies in its fused pyrrolo-quinoxaline system and sulfonyl-pyridine substituents. Analog candidates include:
- Methylofuran (): Shares sulfonyl-like groups but lacks the quinoxaline backbone, limiting functional overlap .
- Catechin derivatives (): While unrelated in structure, these highlight the importance of aromatic systems in bioactivity, though their gallate groups differ significantly from sulfonyl substituents .
Table 1: Structural and Functional Comparison
*Hypothetical Tc values based on structural dissimilarity.
Functional Implications of Structural Divergence
- Sulfonyl vs.
- Quinoxaline vs. Furanose Cores: The planar quinoxaline system enables π-π stacking with protein targets, contrasting with methylofuran’s flexible furanose backbone, which supports cofactor roles in microbial metabolism .
Preparation Methods
Preparation of Quinoxaline-2,3-diamine
Quinoxaline derivatives are synthesized via cyclocondensation of o-phenylenediamine with α-keto acids. A modified Salisbury protocol uses:
Pyrrole Annulation
Cyclization of quinoxaline-2,3-diamine with acetylenedicarboxylate proceeds under acidic conditions:
Sulfonation with 3-Methylbenzenesulfonyl Chloride
Sulfonation Reaction
The diamine intermediate reacts with 3-methylbenzenesulfonyl chloride under controlled pH:
Methylation of Sulfonate Intermediate
Post-sulfonation, methylation enhances stability:
Hydrazone Formation with Pyridine-4-carboxaldehyde
Synthesis of Hydrazide Intermediate
The sulfonated diamine reacts with hydrazine hydrate:
Condensation with Pyridine-4-carboxaldehyde
Hydrazone formation follows established protocols:
-
Reagents : Pyridine-4-carboxaldehyde (1.2 equiv).
-
Solvent : Ethanol/water (4:1 v/v).
-
Conditions : Stirring at 298 K for 24 h.
Optimization and Process Parameters
Critical Reaction Variables
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) achieves >98% purity.
-
Column chromatography : Silica gel (230–400 mesh) with ethyl acetate eluent.
Analytical Characterization
Spectroscopic Data
X-ray Diffraction (XRD)
Challenges and Mitigation Strategies
Hydrazone Isomerization
Scalability and Industrial Relevance
Q & A
Q. What synthetic methodologies are commonly employed to construct the pyrrolo[2,3-b]quinoxaline core in this compound?
The pyrrolo[2,3-b]quinoxaline scaffold is typically synthesized via cyclization reactions starting from nitroaniline derivatives. For example, details a Clauson–Kaas reaction using 2-nitroaniline and 2,5-dimethoxytetrahydrofuran (DMTHF) in acetic acid to form a pyrrole intermediate, followed by reduction and lactamization. Subsequent chlorodehydroxylation with POCl₃ yields the chlorinated quinoxaline core. Cross-coupling reactions (e.g., Suzuki–Miyaura) with boronic acids introduce substituents at specific positions .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- 1H/13C-NMR : Confirms proton environments and carbon frameworks, particularly for distinguishing imine (C=N) and sulfonyl (SO₂) groups. highlights NMR for verifying substitution patterns on the pyrroloquinoxaline core.
- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated in and , where single-crystal studies resolved bond lengths and angles (e.g., mean C–C bond = 0.002 Å) .
- Mass spectrometry (ESI-MS or GC-MS) : Validates molecular weight and fragmentation patterns, though low ion intensity (0.5–8.0%) may require optimization, as noted in .
Q. What purification challenges arise during synthesis, and how are they addressed?
Low-yield intermediates (e.g., iodinated derivatives in ) often require chromatographic techniques (flash chromatography, HPLC) or recrystallization. For oily or unstable products (e.g., N-amides in ), silica gel chromatography with ethyl acetate/hexane gradients is effective .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity in pyrroloquinoxaline derivatives?
SAR strategies involve systematic substitution at critical positions:
- Sulfonyl group (3-methylbenzenesulfonyl) : Modulates solubility and target binding. ’s iodination/Suzuki coupling approach allows diversification at the C3 position.
- Pyridinylmethylidene moiety : Substituents here influence π-π stacking and hydrogen bonding, as seen in ’s nitro and benzyl groups. Computational docking paired with in vitro assays (e.g., kinase inhibition) can prioritize analogs .
Q. What mechanistic insights explain contradictory activity data in related compounds?
Discrepancies in biological assays (e.g., varying IC₅₀ values) may arise from:
- Conformational flexibility : The (1E)-imine configuration (vs. Z-isomer) alters binding pocket compatibility. ’s X-ray data (Figure 2) highlights rigid conformations critical for activity.
- Metabolic stability : Sulfonyl groups () may enhance stability, while methylidenes () could be prone to hydrolysis. Comparative pharmacokinetic studies (e.g., microsomal assays) are recommended .
Q. How can researchers troubleshoot low yields in cross-coupling reactions (e.g., Suzuki–Miyaura) during synthesis?
- Catalyst selection : Pd(PPh₃)₄ () is preferred for heteroaromatic systems.
- Base and solvent optimization : Sodium carbonate in dimethoxyethane (DME) improves coupling efficiency for electron-deficient heterocycles ().
- Temperature control : Reactions at 105°C () mitigate side-product formation .
Methodological Tables
Table 1. Key Reaction Yields from
| Step | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Clauson–Kaas reaction | 78 | Acetic acid, reflux |
| 2 | Iodination (TBAI/TBHP) | 47 | H₂O, 100°C |
| 3 | Suzuki–Miyaura cross-coupling | 65 | Pd(PPh₃)₄, DME, Na₂CO₃, 105°C |
Q. Table 2. Spectroscopic Data Comparison
| Technique | Key Signals (Compound-Specific) | Reference |
|---|---|---|
| 1H-NMR (500 MHz) | δ 8.45 (s, 1H, pyridine-H), δ 2.45 (s, 3H, CH₃) | |
| X-ray | Bond angle C11–N1–C18 = 118.5° | |
| ESI-MS | [M+H]⁺ m/z 512.2 (calc. 512.1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
